

A Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1287185

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Abstract: This document provides a comprehensive technical overview of **5-Bromo-3-fluoropyridine-2-carboxylic acid**, a key fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This guide details the compound's chemical structure, physicochemical properties, and significant applications, including its role in the synthesis of therapeutic agents and advanced photoluminescent materials. Detailed experimental protocols derived from cited literature are provided, alongside graphical representations of synthetic and application pathways to facilitate understanding.

Chemical Identity and Structure

5-Bromo-3-fluoropyridine-2-carboxylic acid, also known as 5-bromo-3-fluoropicolinic acid, is a dihalogenated derivative of picolinic acid.^[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at position 2, a fluorine atom at position 3, and a bromine atom at position 5. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Caption: Chemical structure of **5-Bromo-3-fluoropyridine-2-carboxylic acid**.

The key identifiers and structural information for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	5-bromo-3-fluoropyridine-2-carboxylic acid[2]
Synonym	5-Bromo-3-fluoropicolinic acid[1][3][4]
CAS Number	669066-91-5[1][2][3][4]
Molecular Formula	C ₆ H ₃ BrFNO ₂ [2][3][4]
Molecular Weight	220.00 g/mol [3][4]
SMILES String	OC(=O)c1ncc(Br)cc1F[4][5]
InChI Key	JXHUXOAJAYWMHK-UHFFFAOYSA-N[2][4][5]

Physicochemical Properties

5-Bromo-3-fluoropyridine-2-carboxylic acid is typically supplied as a solid.[4][5] Its physical properties are critical for its handling, storage, and application in synthetic chemistry.

Property	Value
Physical Form	Solid[4][5]
Melting Point	175-180 °C[4][5] 144-148 °C (literature value)[4]
Purity	Available at ≥95% and >98% purity[1][3][4]
Storage Class	11 - Combustible Solids[4][5]
WGK (Water Hazard Class)	WGK 3 (severely hazardous to water)[4][5]

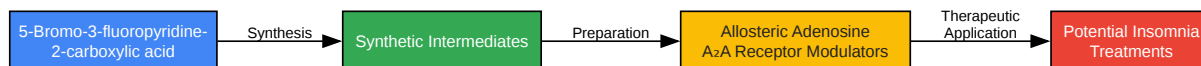
Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of high-value molecules, spanning from pharmaceuticals to advanced organometallic complexes.

Medicinal Chemistry

A significant application of **5-Bromo-3-fluoropyridine-2-carboxylic acid** is in the synthesis of positive allosteric modulators for the adenosine A₂A receptor.[1] These modulators are being

investigated for the treatment of conditions such as insomnia.[1] The unique substitution pattern of the pyridine ring is essential for achieving the desired biological activity.



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Caption: Application pathway in medicinal chemistry.

Materials Science

In materials science, **5-Bromo-3-fluoropyridine-2-carboxylic acid** is used to prepare sophisticated pyridine-triazole ligands.[1] These ligands are then coordinated to Rhenium (Re) to form organometallic complexes that exhibit strong photoluminescence.[1] These materials are of interest for applications in dyes and catalysts. The resulting Rhenium-pyridine-triazole complexes have demonstrated a high photoluminescence quantum yield of up to 55%.[1]

Experimental Protocols

The utility of **5-Bromo-3-fluoropyridine-2-carboxylic acid** is best illustrated by the synthetic procedures in which it is employed.

Synthesis of Pyridine-Triazole Ligands for Photoluminescent Materials

The following is a generalized protocol for the synthesis of Rhenium-coordinating pyridine-triazole ligands, starting from **5-Bromo-3-fluoropyridine-2-carboxylic acid**.[1]

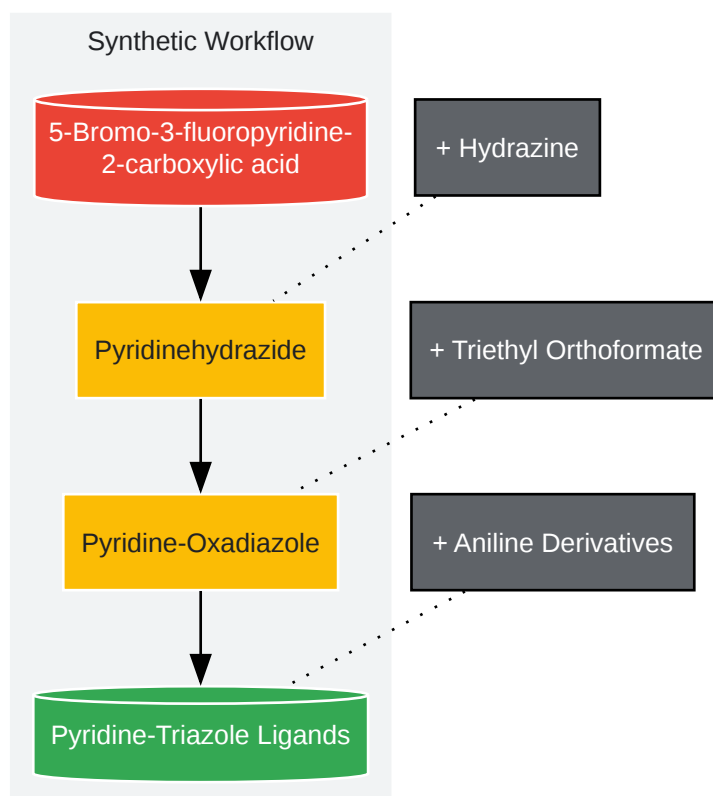
Objective: To prepare pyridine-triazole ligands for the development of photoluminescent Rhenium complexes.

Methodology:

- Pyridinehydrazide Synthesis: The starting material, **5-Bromo-3-fluoropyridine-2-carboxylic acid**, is first converted into its corresponding pyridinehydrazide. This typically involves

activation of the carboxylic acid (e.g., to an acid chloride or ester) followed by reaction with hydrazine.

- **Pyridine-Oxadiazole Formation:** The resulting pyridinehydrazide is reacted with triethyl orthoformate. This step facilitates the cyclization to form a pyridine-oxadiazole intermediate.
[1]
- **Pyridine-Triazole Ligand Synthesis:** The pyridine-oxadiazole intermediate is then reacted with various aniline derivatives. This final step yields the target pyridine-triazole ligands, which are ready for complexation with a metal center like Rhenium.[1]



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Caption: Workflow for pyridine-triazole ligand synthesis.

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